Molecular Weight and Lipophilicity Differentiation vs. 4-Chlorobenzoate and Des-Ester Analogs
C29H20Cl2N2O4 (MW 531.4 g/mol) carries a 2-chlorobenzoate ester substituent that contributes approximately 139 Da of additional mass and a calculated LogP increment of approximately +1.5 to +2.0 log units relative to the des-ester analog 4-chloro-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenol (MW 397.2 g/mol, C21H14Cl2N2O2) . This mass and lipophilicity elevation places the compound in a higher-molecular-weight, higher-LogP property space (MW > 500, cLogP estimated 5.5–6.5) that is associated with enhanced passive membrane permeability but also increased susceptibility to cytochrome P450-mediated oxidation and potential solubility limitation (<10 µM in aqueous buffer predicted) [1]. In contrast, the regioisomeric analog 4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate (C28H19ClN2O3, MW 466.9) lacks the methoxy substituent and contains only one chlorine, reducing its MW by approximately 64 Da and its hydrogen-bond acceptor count by one, which collectively predict a measurable difference in Caco-2 permeability (estimated 2- to 5-fold higher for the mono-chloro analog) and aqueous solubility (estimated 3- to 10-fold higher) . These differences are large enough to alter screening hit confirmation rates, intracellular target engagement, and in vivo pharmacokinetic exposure when compounds are tested at equimolar nominal concentrations [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) as determinants of permeability and solubility |
|---|---|
| Target Compound Data | MW 531.4 g/mol; cLogP estimated 5.5–6.5; aqueous solubility predicted <10 µM |
| Comparator Or Baseline | Des-ester analog (C21H14Cl2N2O2): MW 397.2 g/mol, cLogP est. 3.5–4.5; 4-Chlorobenzoate regioisomer (C28H19ClN2O3): MW 466.9 g/mol, cLogP est. 4.5–5.5 |
| Quantified Difference | ΔMW +134 Da vs. des-ester analog; ΔMW +64 Da vs. regioisomer; cLogP difference +1.5 to +2.0 log units vs. des-ester analog |
| Conditions | Calculated physicochemical properties (cLogP via fragment-based method); aqueous solubility estimated via general solubility equation (GSE) for neutral organic compounds |
Why This Matters
Procurement of the correct molecular-weight and lipophilicity species ensures that cellular permeability, solubility, and metabolic stability behave as assumed in screening cascade design; a supplier-substituted lower-MW analog will produce artefactually different bioactivity readouts.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class-level framework for MW >500 and cLogP >5 predicting solubility-limited absorption.) View Source
